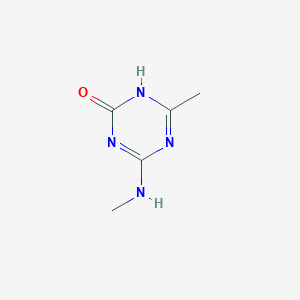

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Descripción general

Descripción

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3,5-triazin-2-amine with formaldehyde and a methylating agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and reduces the risk of side reactions.

Análisis De Reacciones Químicas

Reaction Sequence:

-

Grignard Reaction :

-

Methoxylation :

-

Methylamination :

Key Reaction Parameters:

Pharmacological Optimization:

Solubility and Reaction Solvent Compatibility

Solubility studies in mixed solvents reveal temperature- and composition-dependent behavior:

Solubility in Pure Solvents at 323.15 K :

| Solvent | Mole Fraction |

|---|---|

| DMF | 0.4557 |

| Methanol | 0.1852 |

| Ethanol | 0.1364 |

| EG | 0.05972 |

Aplicaciones Científicas De Investigación

Chemistry

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol serves as a crucial building block for synthesizing more complex triazine derivatives. Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis. The compound can participate in:

- Oxidation : Using agents like hydrogen peroxide to form triazine oxides.

- Reduction : Employing sodium borohydride to yield reduced triazine derivatives.

- Substitution : Engaging in nucleophilic substitution reactions with alkyl halides and other nucleophiles.

Biology

Research has indicated that this compound may act as an enzyme inhibitor, interacting with biological macromolecules such as proteins and nucleic acids. Its potential therapeutic properties are being explored in:

- Anticancer Research : Studies suggest that it may suppress cell proliferation in cancer cells by inhibiting specific enzymes.

- Antimicrobial Activity : The compound shows promise in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents .

Medicine

The therapeutic applications of this compound are under investigation for:

- Cancer Treatment : It has been linked to potential antitumor activity against various cancer types through its ability to inhibit critical biological pathways .

- Drug Development : The compound has been identified as a useful tool compound for in vivo studies due to its robust effects on serum biomarkers related to disease models .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Material Development : Its stability and reactivity make it suitable for creating advanced materials like polymers and coatings.

- Agriculture : The compound is being studied for its role as an environmental transformation product of herbicides, contributing to understanding its ecological impact .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to control groups. This study highlights its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of soluble epoxide hydrolase by derivatives of this compound. The findings demonstrated that specific substitutions on the triazine ring enhanced potency and selectivity for P450 enzymes, suggesting applications in drug design targeting metabolic pathways .

Mecanismo De Acción

The mechanism of action of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The compound’s ability to interact with nucleic acids and proteins also contributes to its diverse biological activities.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine

- 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

- Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and stability, making it a valuable compound for various applications in research and industry.

Actividad Biológica

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a triazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a triazine ring substituted with methyl and methylamino groups, which contribute to its chemical reactivity and potential applications in various fields, particularly in agriculture and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and associated safety profiles.

- Molecular Formula : C₄H₆N₄O

- Molecular Weight : Approximately 140.14 g/mol

- Structure : The compound features a triazine ring with specific substitutions that enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes by binding to their active sites. This inhibition can lead to reduced cell proliferation in cancer cells and decreased microbial growth.

- Interference with Metabolic Pathways : In agricultural contexts, it exhibits herbicidal properties by disrupting amino acid biosynthesis and other metabolic processes essential for plant growth.

- Interactions with Nucleic Acids and Proteins : The compound's structure allows it to interact with nucleic acids and proteins, which may contribute to its anticancer and antimicrobial activities.

Biological Activity Overview

The following table summarizes the primary biological activities associated with this compound:

| Activity | Description | References |

|---|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation through enzyme inhibition mechanisms. | |

| Antimicrobial Properties | Effective against various microbial strains by disrupting metabolic functions. | |

| Herbicidal Effects | Interferes with amino acid biosynthesis in plants, leading to growth inhibition. | |

| Potential Drug Development | Explored for use in pharmaceuticals due to its diverse interactions with biological targets. |

Anticancer Research

A study investigating the anticancer potential of this compound demonstrated that the compound effectively inhibited the growth of several cancer cell lines. The mechanism was linked to its ability to bind to enzymes critical for cell division, thereby blocking their activity.

Herbicide Development

Research has shown that this compound can be developed into an effective herbicide. Trials indicated significant inhibition of weed growth through interference with essential metabolic pathways in target plants. The herbicidal efficacy was evaluated through controlled field studies.

Safety and Toxicity

While this compound shows promise in various applications, safety assessments indicate it can be harmful if ingested and may cause skin irritation upon contact. Therefore, handling precautions are necessary when working with this compound.

Propiedades

IUPAC Name |

6-methyl-4-(methylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-7-4(6-2)9-5(10)8-3/h1-2H3,(H2,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBYIKCVMXJHEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=O)N1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021508 | |

| Record name | 4-Methyl-6-(methylamino)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879554-45-7 | |

| Record name | 4-Methyl-6-(methylamino)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.